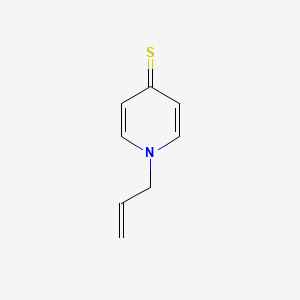
4(1H)-Pyridinethione, 1-(2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyridinethione, 1-(2-propenyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinethione, 1-(2-propenyl)- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the use of pyridine-2-thiol and allyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Pyridinethione, 1-(2-propenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction and reduce the formation of by-products.
化学反应分析
Types of Reactions
4(1H)-Pyridinethione, 1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propenyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, 0-25°C.
Reduction: Lithium aluminum hydride, tetrahydrofuran, 0-25°C.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, 50-70°C.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted pyridinethione derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various sulfur-containing organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: Research has shown that the compound has potential anticancer activity. It can inhibit the growth of certain cancer cell lines by inducing apoptosis.
Industry: The compound is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
作用机制
The mechanism of action of 4(1H)-Pyridinethione, 1-(2-propenyl)- involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and proteins, disrupting their normal function. For example, it can inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to cell death. In cancer cells, the compound can induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
相似化合物的比较
4(1H)-Pyridinethione, 1-(2-propenyl)- can be compared with other similar compounds, such as:
Pyridine-2-thiol: Similar structure but lacks the propenyl group. It is also used as a building block in organic synthesis.
Allylthiourea: Contains a similar propenyl group but has a different core structure. It is used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
2-Mercaptopyridine: Similar to pyridine-2-thiol but with a different substitution pattern. It is used in the synthesis of dyes and pharmaceuticals.
The uniqueness of 4(1H)-Pyridinethione, 1-(2-propenyl)- lies in its combination of a pyridine ring with a sulfur atom and a propenyl group, which imparts distinct chemical properties and reactivity.
属性
CAS 编号 |
114588-82-8 |
|---|---|
分子式 |
C8H9NS |
分子量 |
151.23 g/mol |
IUPAC 名称 |
1-prop-2-enylpyridine-4-thione |
InChI |
InChI=1S/C8H9NS/c1-2-5-9-6-3-8(10)4-7-9/h2-4,6-7H,1,5H2 |
InChI 键 |
RECYKWAQSHMYDY-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C=CC(=S)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


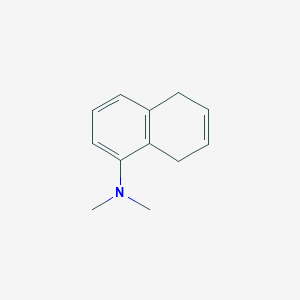
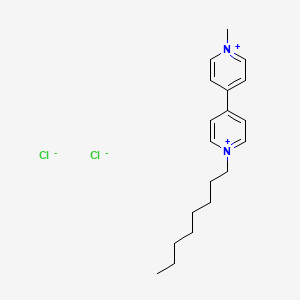

![Ethanamine, N,N-dimethyl-2-[(1-phenylethenyl)oxy]-](/img/structure/B14294540.png)
![1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14294545.png)
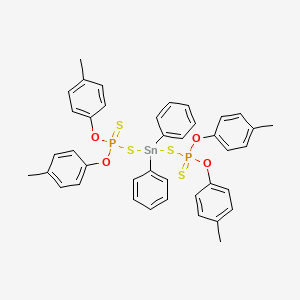
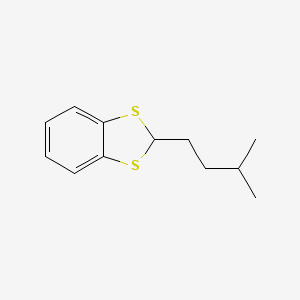
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
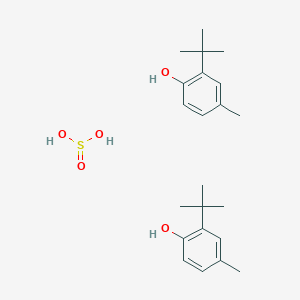
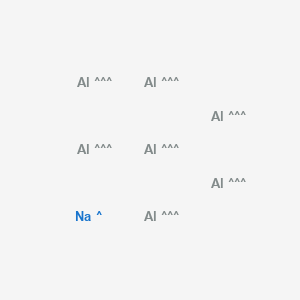
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
